N-(o-tolyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide
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Overview
Description
N-(o-tolyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is an organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of o-tolyl and p-tolyl groups attached to the thiadiazole ring, making it a unique and potentially useful molecule in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(o-tolyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide typically involves the reaction of o-toluidine with p-tolyl isothiocyanate to form an intermediate thiourea derivative. This intermediate is then cyclized using a suitable oxidizing agent, such as hydrogen peroxide or bromine, to form the thiadiazole ring. The final step involves the acylation of the thiadiazole derivative with chloroacetic acid to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(o-tolyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
N-(o-tolyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of N-(o-tolyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is not fully understood, but it is believed to interact with specific molecular targets and pathways. The thiadiazole ring can interact with various enzymes or receptors, potentially inhibiting their activity or altering their function. Additionally, the compound’s aromatic rings may facilitate binding to hydrophobic pockets in proteins, enhancing its biological activity.
Comparison with Similar Compounds
Similar Compounds
- N-(o-tolyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide
- N-(p-tolyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide
- N-(m-tolyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide
Uniqueness
N-(o-tolyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is unique due to the specific positioning of the o-tolyl and p-tolyl groups on the thiadiazole ring. This structural arrangement can influence its reactivity, stability, and biological activity, making it distinct from other similar compounds.
Properties
IUPAC Name |
N-(2-methylphenyl)-2-[[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3OS2/c1-12-7-9-14(10-8-12)17-20-18(24-21-17)23-11-16(22)19-15-6-4-3-5-13(15)2/h3-10H,11H2,1-2H3,(H,19,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQJMDBAYDZQSQP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)NC3=CC=CC=C3C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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